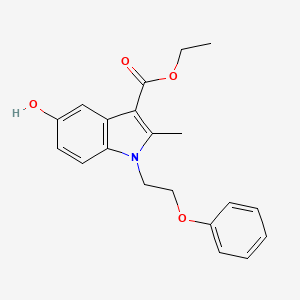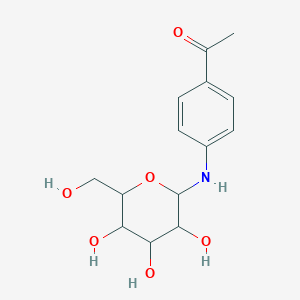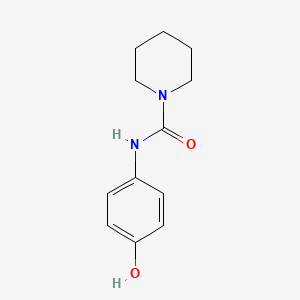
4-(2-chloro-6-fluorophenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is a quinolinedione derivative, which falls into a category of organic compounds characterized by a quinoline backbone with additional functional groups that alter their chemical and physical properties.
Synthesis Analysis
- While specific synthesis details for this exact compound are not available, related research has shown methods for synthesizing similar quinoline derivatives. For example, a study detailed the synthesis of metabolites of a related quinoline compound using Friedel–Crafts reaction and Krohnke reaction, highlighting the versatility and complexity of quinoline synthesis (Mizuno et al., 2006).
Molecular Structure Analysis
- Structural analysis of similar compounds reveals that quinolinediones often adopt specific molecular conformations due to their ring structures. For instance, one study reported the crystal structure of a closely related compound, providing insights into the typical molecular geometry of quinolinediones (Wang et al., 2006).
Chemical Reactions and Properties
- Quinolinediones participate in various chemical reactions due to their reactive sites. For instance, research on related compounds has shown reactions like Friedlander quinoline synthesis, indicating the potential for diverse chemical transformations (Kitson et al., 2010).
Physical Properties Analysis
- The physical properties of quinolinediones can be deduced from similar compounds. Studies show that these compounds exhibit specific spectroscopic and crystalline properties, crucial for understanding their behavior in different environments (Patel et al., 2022).
Chemical Properties Analysis
- The chemical properties of quinolinediones are influenced by their molecular structure. Research on similar compounds has explored aspects like NLO (Non-Linear Optical) properties, charge distributions, and reactivity descriptors, which are vital for understanding the chemical behavior of quinolinediones (Wazzan et al., 2016).
科学的研究の応用
Spectroscopic Characterization and Molecular Structure Analysis
Research into similar quinoline derivatives, such as those involving density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, has provided insights into their molecular structure, spectroscopic characterization, and electronic properties. These studies offer valuable information on the optimized molecular structure, NBO analysis, and NLO properties, essential for understanding the biological potentials and corrosion inhibition capabilities of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Antibacterial and Cytotoxic Activities
Compounds structurally related to quinolinediones have been evaluated for their antibacterial and cytotoxic activities. For instance, novel antibacterial quinolone derivatives with potent activities against both Gram-positive and Gram-negative bacteria have been identified, demonstrating the potential for new therapeutic agents (Kuramoto et al., 2003). Furthermore, mono- and dialkoxy derivatives of 5,8-quinolinedione have shown higher cytotoxicity against human cancer cell lines compared to established chemotherapy agents, highlighting their potential in cancer treatment (Kadela et al., 2016).
Optical and Electronic Properties for Material Science
Quinoline derivatives have been studied for their optical and electronic properties, making them suitable for applications in material science. For example, the structural and optical properties of quinoline derivatives thin films have been explored for potential uses in photovoltaic cells and optoelectronic devices, indicating their utility in developing new materials with desired photophysical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Fluorescent Sensors and Photophysical Studies
Quinoline-based compounds have also been developed as fluorescent sensors for the detection of small inorganic cations, with potential applications in biochemical and medical research for studying various biological systems. The electron transfer mechanisms within these compounds can be modulated upon complexation with inorganic cations, enabling their use as sensitive fluorescence indicators (Mac et al., 2010).
特性
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-7-(2,5-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFNO4/c1-29-13-6-7-20(30-2)14(10-13)12-8-18-23(19(27)9-12)15(11-21(28)26-18)22-16(24)4-3-5-17(22)25/h3-7,10,12,15H,8-9,11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUSILJDXCIZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=C(C=CC=C4Cl)F)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)
![N-(2,4-dichlorobenzyl)-N'-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}urea hydrochloride](/img/structure/B5515369.png)
![2-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515373.png)

![(3aS,6aS)-N-(2,3-dichlorophenyl)-1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide](/img/structure/B5515384.png)
![1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide](/img/structure/B5515389.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5515395.png)


![1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5515419.png)
![3-[2-(dimethylamino)ethyl]-8-(5-isopropyl-2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5515453.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515458.png)